![molecular formula C18H16N2O3 B13515518 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol](/img/structure/B13515518.png)
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol is a complex organic compound characterized by its unique structure, which includes a nitro group, a cyclopentaquinoline core, and a phenol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclopentaquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopentaquinoline structure.
Phenol Group Introduction: The phenol group is introduced through electrophilic aromatic substitution reactions, often using phenol or its derivatives as starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenol group or other reactive sites on the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, alkylating agents.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Halogenated Compounds: Formed through substitution reactions at the phenol group.
Aplicaciones Científicas De Investigación
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenol group can also participate in hydrogen bonding and other interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(3-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid
- 8-nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Uniqueness
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H16N2O3 |
|---|---|
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
4-(8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)phenol |
InChI |
InChI=1S/C18H16N2O3/c21-13-7-4-11(5-8-13)18-15-3-1-2-14(15)16-10-12(20(22)23)6-9-17(16)19-18/h1-2,4-10,14-15,18-19,21H,3H2 |
Clave InChI |
XUWSWYZBVAMUFX-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC2C1C(NC3=C2C=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S)-1-[(1-benzothiophen-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515456.png)
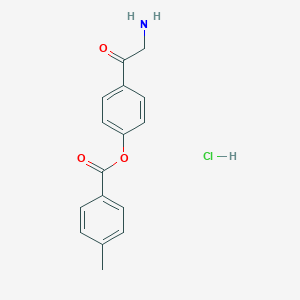
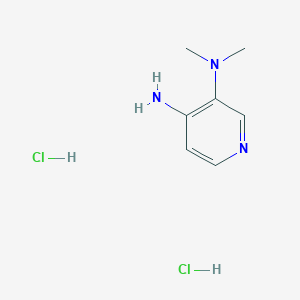
![2-Bromo-7,7-difluorospiro[3.5]nonane](/img/structure/B13515465.png)
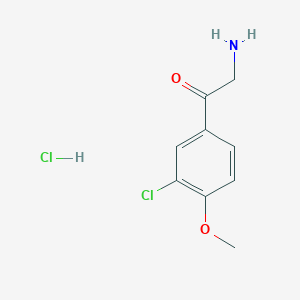
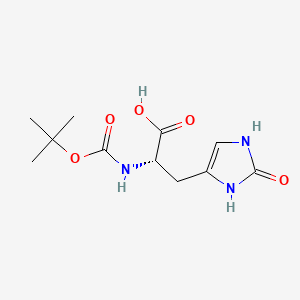
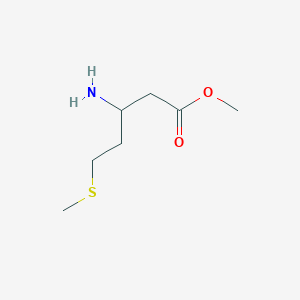

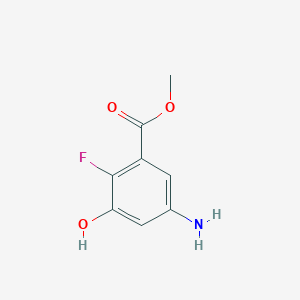
![N-methyl-N-[(1,3-thiazol-2-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13515500.png)

![3-Amino-3-benzo[1,3]dioxol-5-yl-propionic acid ethyl ester](/img/structure/B13515517.png)
![1-methyl-1H,4H,5H,6H,7H,8H-cyclohepta[c]pyrazol-8-ol](/img/structure/B13515525.png)
![1-[(4-Fluoro-3-methoxyphenyl)methyl]piperazine dihydrochloride](/img/structure/B13515530.png)
